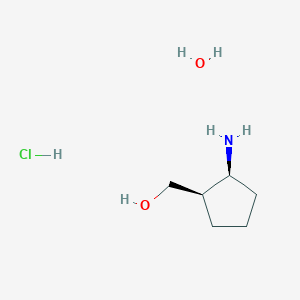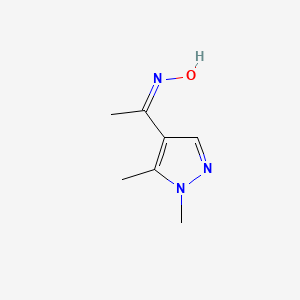![molecular formula C6H9N3O2S B7882711 [(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B7882711.png)
[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a thioacetic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-methyl-1H-pyrazole-5-thiol with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of [(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetic acid moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-5-thiol
- 4-Amino-1H-pyrazole-3-carboxylic acid
- 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid is unique due to the presence of both an amino group and a thioacetic acid moiety on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-3-5(7)6(9-8-3)12-2-4(10)11/h2,7H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLTYOXJUIAJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882646.png)
![(1S,2R,6S,7R,8R)-8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B7882650.png)



![3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7882682.png)


![[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B7882695.png)




